
5-Chloropyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyrimidin-4-ol is a chlorinated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. Pyrimidines are crucial in various biological processes and are fundamental components of nucleic acids. Chlorinated pyrimidines, such as 5-chloropyrimidin-4-ol, often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
The synthesis of chloropyrimidine derivatives can be achieved through various routes. For instance, an efficient route to synthesize 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine involves sequential functionalization using a regioselective Sonogashira coupling, followed by nucleophilic substitution and oxidation to yield the desired pyrimidinyl imidazoles . Another study reports the ultrasound-mediated one-pot synthesis of novel thiadiazolopyrimidine derivatives, which exhibit anticancer activities . Additionally, a novel four-step methodology has been developed for the synthesis of 5-acyl-1,2-dihydropyrimidin-2-ones, starting from N-[(1-acetoxy-2,2,2-trichloro)ethyl]ureas .
Molecular Structure Analysis
The molecular structure of chloropyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a chloropyrimidine compound was determined using X-ray diffraction, confirming the triclinic system and space group P-1 . Another study characterized the crystal structure of two new antibacterial agents, which are trichloropyrimidine derivatives, using spectroscopy and X-ray structure determination .
Chemical Reactions Analysis
Chloropyrimidine derivatives can undergo various chemical reactions. The synthesis of oligonucleotides containing modified pyrimidine bases, such as 4-thiothymidine and 5-methyl-2-pyrimidinone, involves the incorporation of these bases into oligodeoxynucleotides, demonstrating the reactivity of these modified bases . Furthermore, the reactivity of chloropyrimidine derivatives towards nucleophiles and electrophiles can be exploited in the synthesis of complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, can be determined and are crucial for understanding their behavior in biological systems and their potential as pharmaceutical agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized compounds are also studied to assess their drug-like properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 5-Chloropyrimidin-4-ol is used in synthesizing various pyrimidin-4-ols with nitrogen functionality. Such syntheses have produced compounds like 6-chloro derivatives and 4-chloropyrimidines through processes involving chlorination and reactions with different agents (Harnden & Hurst, 1990).
Involvement in DNA Modifications
- Studies have shown that reactive chlorine species can modify DNA bases to form 5-chloropyrimidines. This plays a significant role in mutagenesis and DNA-protein interactions. Research into the synthesis of 5-chlorocytosine-containing oligonucleotides helps in understanding the effects of pyrimidine chlorination on biological systems (Joseph I. Kang et al., 2004).
Antimicrobial and Medicinal Applications
- New pyrimidine derivatives including those with 5-chloropyrimidin-4-ol are synthesized for antimicrobial activities. They have been found effective against various pathogenic bacterial and fungal strains, showing significant potential in therapeutic applications (A. Abdel-rahman et al., 2002).
Interaction with Biological Molecules
- 5-Chloropyrimidin-2-one, a related compound, shows binding to horse liver alcohol dehydrogenase, affecting the enzyme's fluorescence and inhibitory properties. This indicates a potential impact on biochemical processes within living organisms (J. Kovar et al., 1981).
Sensor Development
- Pyrimidine-based compounds, including 5-chloropyrimidin-4-ol derivatives, have been utilized in creating sensors for detecting metal ions like nickel. These sensors exhibit properties like fluorescence quenching, highlighting their potential in chemical detection and analysis (N. Gupta et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKJAPKTIXPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390722 |
Source


|
| Record name | 5-chloropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidin-4-ol | |
CAS RN |
4349-08-0 |
Source


|
| Record name | 5-chloropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

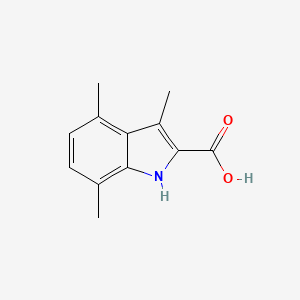

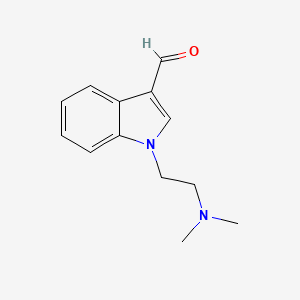

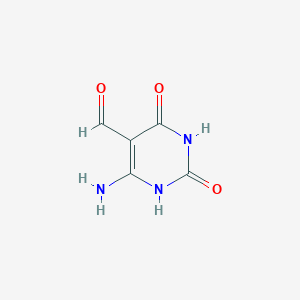
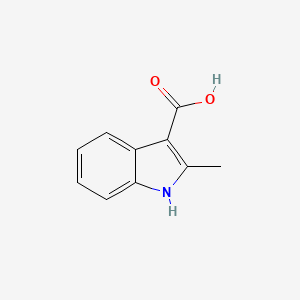

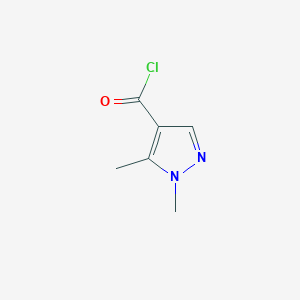

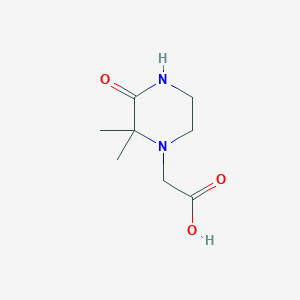
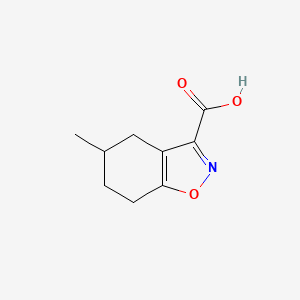
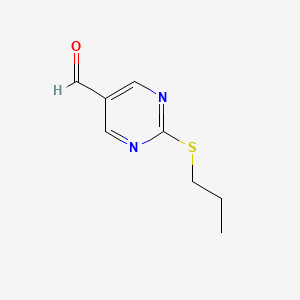
![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)
